

Discovery and history of diethyl 1,2-hydrazinedicarboxylate

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Compound of Interest

Compound Name: Diethyl 1,2-hydrazinedicarboxylate

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An In-depth Technical Guide to **Diethyl 1,2-Hydrazinedicarboxylate**: Discovery, Synthesis, and Application

Abstract

Diethyl 1,2-hydrazinedicarboxylate, also known as diethyl hydrazodicarboxylate, is a stable crystalline solid that serves as a crucial intermediate in organic synthesis. Its primary significance lies in its role as the direct precursor to diethyl azodicarboxylate (DEAD), a versatile reagent widely employed in numerous chemical transformations, most notably the Mitsunobu reaction. This guide provides a comprehensive overview of the discovery and history of **diethyl 1,2-hydrazinedicarboxylate**, its physicochemical properties, detailed experimental protocols for its synthesis, and its pivotal function in the context of drug development and complex molecule synthesis through its conversion to DEAD.

Discovery and History

The history of **diethyl 1,2-hydrazinedicarboxylate** is intrinsically linked to the development of its oxidized counterpart, diethyl azodicarboxylate (DEAD). The journey from a laboratory curiosity to an indispensable synthetic tool was paved by the work of pioneering chemists who established reliable methods for its preparation.^[1]

A well-established and widely cited method for synthesizing **diethyl 1,2-hydrazinedicarboxylate** involves the reaction of ethyl chloroformate with hydrazine hydrate.^[1] A key publication by Norman Rabjohn in a 1948 volume of Organic Syntheses detailed a

robust, two-step process that became a standard laboratory procedure.^[2] This process first involves the formation of **diethyl 1,2-hydrazinedicarboxylate** as a stable, white solid, which is then isolated and subsequently oxidized to yield DEAD.^{[2][3]} The development of this reliable synthesis made the precursor and its subsequent azo compound more accessible, spurring further exploration of their reactivity.^[1]

Over the years, alternative oxidizing agents for the conversion of the hydrazodicarboxylate to the azodicarboxylate were explored, including nitric acid, as a substitute for halogenating agents like chlorine.^{[2][3]} More recent innovations have focused on developing cleaner, more environmentally friendly synthetic routes that avoid hazardous reagents like ethyl chloroformate and chlorine gas. For instance, a patented method utilizes diethyl carbonate and ethyl carbazate, offering better economic efficiency and reduced environmental impact.^[2]

Physicochemical Properties

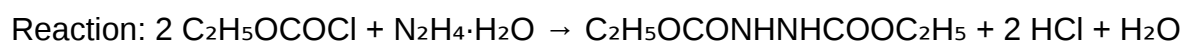
Diethyl 1,2-hydrazinedicarboxylate is a white crystalline solid at room temperature.^[4] It is significantly more stable to heating than its oxidized form, DEAD, and is conventionally dried at temperatures around 80 °C.^[3] Its key quantitative properties are summarized in the table below.

Property	Value	References
CAS Number	4114-28-7	^{[4][5][6]}
Molecular Formula	C ₆ H ₁₂ N ₂ O ₄	^{[4][5][6]}
Molecular Weight	176.17 g/mol	^{[4][5][6]}
Appearance	White crystalline powder	^[4]
Melting Point	131-133 °C (lit.)	^{[4][7]}
Boiling Point	250 °C (lit.)	^{[4][8]}
Synonyms	1,2-Dicarbethoxyhydrazine, Diethyl hydrazodicarboxylate	^{[5][6]}

Experimental Protocols: Synthesis Methodologies

Classical Synthesis via Ethyl Chloroformate and Hydrazine Hydrate

This method, adapted from Organic Syntheses, remains a common laboratory preparation.^[7]^[9]



Procedure:

- In a three-necked flask equipped with a mechanical stirrer, dropping funnels, and a thermometer, a solution of 1.0 mole of 85% hydrazine hydrate in 500 mL of 95% ethanol is placed.^[7]
- The flask is cooled in an ice bath until the solution's temperature drops to 10 °C.^[7]
- With continuous stirring, 2.0 moles of ethyl chloroformate are added dropwise. The rate of addition is controlled to maintain the reaction temperature between 15-20 °C.^[7]
- After half of the ethyl chloroformate has been added, a solution of 1.0 mole of sodium carbonate in 500 mL of water is added simultaneously with the remaining ethyl chloroformate, ensuring the temperature does not exceed 20 °C.^[7]^[9] The chloroformate should be in slight excess throughout the addition.^[4]
- After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.^[7]^[9]
- The resulting white precipitate is collected on a Büchner funnel, washed thoroughly with water, and dried in an oven at 80 °C.^[7]
- This procedure typically yields **diethyl 1,2-hydrazinedicarboxylate** as a white solid with a yield of 81-85% and a melting point of 131–133 °C.^[2]^[7]^[9]

Oxidation to Diethyl Azodicarboxylate (DEAD)

The synthesized **diethyl 1,2-hydrazinedicarboxylate** is the direct precursor to DEAD.

Procedure (using Chlorine):

- A mixture of 0.57 moles of **diethyl 1,2-hydrazinedicarboxylate**, 500 mL of benzene (or dichloromethane), and 500 mL of water is placed in a three-necked flask equipped with a mechanical stirrer and a gas inlet tube.[\[1\]](#)[\[2\]](#)[\[7\]](#)
- The flask is cooled in an ice bath, and a slow stream of chlorine gas is bubbled through the stirred mixture, maintaining a temperature below 15 °C.[\[7\]](#)
- The introduction of chlorine is stopped once the appropriate weight increase is observed. The mixture is stirred until a clear, orange-colored organic layer forms.[\[7\]](#)
- The layers are separated, and the organic solution is washed, dried, and concentrated under reduced pressure. The residue is then distilled in vacuum to yield pure diethyl azodicarboxylate (81-83% yield).[\[1\]](#)[\[2\]](#)[\[7\]](#)

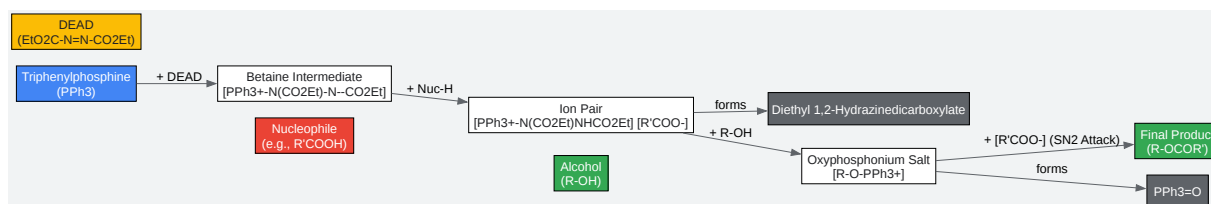
Role in Organic Synthesis and Drug Development

The primary application of **diethyl 1,2-hydrazinedicarboxylate** in research and drug development is as a stable, storable precursor to diethyl azodicarboxylate (DEAD).[\[1\]](#)[\[3\]](#) DEAD is a key reagent in the Mitsunobu reaction, a powerful and versatile method for the stereospecific conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, azides, and thioethers, with inversion of configuration.[\[3\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Discovered by Oyo Mitsunobu, this reaction has become indispensable in the synthesis of complex natural products and pharmaceuticals.[\[3\]](#)[\[11\]](#)[\[12\]](#) Its applications include the synthesis of the AIDS drug Zidovudine and the potent antitumor agent FdUMP.[\[3\]](#) The reaction typically involves an alcohol, a nucleophile (like a carboxylic acid), triphenylphosphine (PPh₃), and DEAD.[\[11\]](#)[\[12\]](#)

Caption: Workflow from precursor synthesis to application.

The mechanism of the Mitsunobu reaction is complex. It begins with the nucleophilic attack of triphenylphosphine on DEAD, forming a betaine intermediate.[\[11\]](#) This intermediate then deprotonates the nucleophile (e.g., carboxylic acid). The resulting anion deprotonates the alcohol, which then attacks the phosphorus atom, forming a key phosphonium salt. In the final step, the activated nucleophile displaces the oxyphosphonium group via an S_N2 reaction, resulting in the desired product with inverted stereochemistry.[\[11\]](#)



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